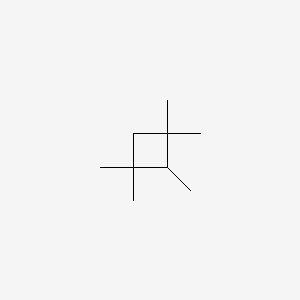
1,1,2,3,3-Pentamethylcyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2,3,3-Pentamethylcyclobutane is a chemical compound with the molecular formula C₉H₁₈. It is a cyclobutane derivative characterized by the presence of five methyl groups attached to the cyclobutane ring.
准备方法
The synthesis of 1,1,2,3,3-Pentamethylcyclobutane can be achieved through several synthetic routes. One common method involves the reaction of 2,4,4-trimethylpent-1-ene with magnesium in the presence of a catalyst to form the desired cyclobutane derivative . The reaction conditions typically include a controlled temperature and pressure to ensure the formation of the compound with high yield and purity.
Industrial production methods for this compound are not well-documented, but it is likely that similar synthetic routes are scaled up for commercial production. The use of efficient catalysts and optimized reaction conditions would be essential for large-scale synthesis.
化学反应分析
1,1,2,3,3-Pentamethylcyclobutane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into less substituted cyclobutanes or other derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclobutane ring, leading to the formation of halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a ketone, while reduction with lithium aluminum hydride could produce a less substituted cyclobutane.
科学研究应用
1,1,2,3,3-Pentamethylcyclobutane has several scientific research applications across different fields:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclobutane derivatives.
Biology: The compound’s structural properties make it a candidate for studying the interactions of cyclobutane derivatives with biological molecules. It can be used in experiments to explore the effects of cyclobutane rings on biological activity.
Medicine: Although specific medical applications are not well-documented, cyclobutane derivatives are generally of interest in drug design and development. The unique structure of this compound may offer potential for creating new therapeutic agents.
Industry: In industrial settings, the compound can be used as a precursor for the synthesis of other chemicals. Its reactivity makes it a valuable intermediate in the production of various cyclobutane-based compounds.
作用机制
The mechanism by which 1,1,2,3,3-Pentamethylcyclobutane exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, leading to the formation of various products. The pathways involved in these reactions depend on the type of reaction (e.g., oxidation, reduction, substitution) and the specific reagents used .
相似化合物的比较
1,1,2,3,3-Pentamethylcyclobutane can be compared with other similar compounds, such as:
1,1,2,2-Tetramethylcyclobutane: This compound has four methyl groups attached to the cyclobutane ring, making it less substituted than this compound.
1,1,3,3-Tetramethylcyclobutane: Another tetramethyl-substituted cyclobutane, differing in the positions of the methyl groups.
1,1,2,2,3-Pentamethylcyclopentane: A cyclopentane derivative with five methyl groups, offering a comparison in terms of ring size and substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and stability. The presence of five methyl groups creates steric hindrance, affecting the compound’s behavior in chemical reactions .
属性
CAS 编号 |
57905-86-9 |
|---|---|
分子式 |
C9H18 |
分子量 |
126.24 g/mol |
IUPAC 名称 |
1,1,2,3,3-pentamethylcyclobutane |
InChI |
InChI=1S/C9H18/c1-7-8(2,3)6-9(7,4)5/h7H,6H2,1-5H3 |
InChI 键 |
DCHVYZZGVBRZNK-UHFFFAOYSA-N |
规范 SMILES |
CC1C(CC1(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















